![molecular formula C20H21N3O2S B2397854 (4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705885-51-3](/img/structure/B2397854.png)
(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a wide range of biological and clinical applications . They are of interest due to their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact easily with the biopolymers of the living system, which is responsible for their numerous biological activities and functions .
Biochemical Pathways
Imidazole derivatives are known to have a broad range of chemical and biological properties, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, indicating that they may have multiple molecular and cellular effects .
Action Environment
The dipole moment, melting point, and boiling point of the imidazole ring is 48 D in dioxane, 889 °C, and 2678 °C respectively . These properties may influence the compound’s action in different environmental conditions.
Biological Activity
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone , with a molecular formula of C20H21N3O2S and a molecular weight of 367.47 g/mol, is a heterocyclic compound that exhibits significant potential in pharmacology due to its structural features. The compound integrates imidazole, thiazepane, and furan moieties, which have been associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Structural Overview
The compound's structure can be broken down into three key components:
- Imidazole Moiety : Known for its broad range of biological activities, particularly in drug development.
- Thiazepane Ring : Associated with anticancer properties in similar compounds.
- Furan Substituent : Often linked to anti-inflammatory effects.
Antimicrobial Activity
Imidazole derivatives are recognized for their antimicrobial properties. Research has shown that compounds similar to this one can effectively inhibit the growth of various bacteria and fungi. For instance:
- Study Findings : Jain et al. evaluated several imidazole derivatives against Staphylococcus aureus and Escherichia coli, reporting significant antimicrobial activity .
Compound | Zone of Inhibition (mm) |
---|---|
Imidazole Derivative A | 20 |
Imidazole Derivative B | 25 |
Control (Ciprofloxacin) | 30 |
Anticancer Properties
Thiazepane-containing compounds have been investigated for their potential to inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
- Research Example : Thiazepane derivatives have shown promising results in preclinical studies targeting various cancer cell lines, indicating potential therapeutic applications.
Anti-inflammatory Effects
Compounds containing furan rings have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
- Evidence : Studies indicate that furan derivatives can reduce inflammation markers in vitro and in vivo models .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Modulation of Cell Signaling Pathways : The thiazepane component may interact with specific receptors or signaling molecules to induce apoptosis in cancer cells.
- Reduction of Inflammatory Mediators : The furan moiety may interfere with the synthesis of inflammatory cytokines.
Case Studies
Several studies have evaluated the biological activity of structurally similar compounds:
- Antimicrobial Efficacy : A study by Brahmbhatt et al. demonstrated the antibacterial activity of synthesized imidazole derivatives against multiple strains, including Pseudomonas aeruginosa and Bacillus subtilis .
Compound | MIC (µg/mL) |
---|---|
Compound 1 | 10 |
Compound 2 | 5 |
Control (Streptomycin) | 0.5 |
- Anticancer Activity : Research focusing on thiazepane derivatives indicated that they could inhibit tumor cell proliferation by inducing cell cycle arrest.
Scientific Research Applications
Antimicrobial Activity
Compounds containing imidazole derivatives are known for their antimicrobial properties. Research indicates that similar structures exhibit effectiveness against various bacteria and fungi, making this compound a candidate for further investigation in antimicrobial drug development.
Anticancer Properties
Thiazepane derivatives have been studied for their anticancer effects, particularly their ability to inhibit tumor growth. The specific biological activity of this compound can be evaluated through bioassays to determine its efficacy against different cancer cell lines.
Anti-inflammatory Effects
The presence of furan and thiazepane rings may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. This area warrants further exploration to establish the compound's effectiveness and mechanism of action.
Coordination Polymers
The ability of this compound to form coordination polymers with metal ions opens avenues for developing functional materials for technological applications. These materials could exhibit properties such as enhanced porosity, conductivity, or luminescence, which are valuable in sensors, electronics, and energy storage systems.
Metal Complexes
Interaction studies with various metal ions can help tailor the properties of the resulting complexes. This could lead to innovative materials with specific functionalities suited for advanced applications in nanotechnology.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |
Study B | Anticancer Properties | Inhibition of tumor growth in specific cancer cell lines was observed. |
Study C | Coordination Polymers | Successful synthesis of coordination polymers exhibiting luminescent properties. |
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(17-5-3-16(4-6-17)14-22-10-8-21-15-22)23-9-7-19(26-13-11-23)18-2-1-12-25-18/h1-6,8,10,12,15,19H,7,9,11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDGOICDOATTDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.